molecular formula C10H16N2O2 B154058 Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate CAS No. 133261-08-2

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B154058
CAS RN: 133261-08-2
M. Wt: 196.25 g/mol
InChI Key: SQVBMKQXLRPNMU-UHFFFAOYSA-N
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Description

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate (EIPMC) is a pyrazole carboxylate compound with a wide range of applications in scientific research. It is used in organic synthesis, as a reagent, and as a catalyst in various reactions. EIPMC has been used in the synthesis of a variety of compounds such as aryl pyrazoles, imidazolines, and imidazolidines. Its unique properties make it an attractive choice for researchers and chemists alike.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate is instrumental in the synthesis of complex heterocyclic compounds. For instance, it has been used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, showcasing its utility in creating structurally diverse molecules with potential pharmacological activities (Lebedˈ et al., 2012). Moreover, its derivatives have facilitated the assembly of d^10 metal coordination polymers, indicating its versatility in forming coordination compounds with unique structural and functional properties (Cheng et al., 2017).

Development of N-Fused Heterocycles

The compound has shown efficacy in the facile and efficient synthesis of novel N-fused heterocycles, such as pyrazolo[3,4-b]pyridine derivatives. These derivatives are synthesized through condensation reactions with activated carbonyl groups, yielding products with good to excellent yields. This highlights the compound's role in creating new heterocyclic structures with potential for further chemical modifications and applications in medicinal chemistry (Ghaedi et al., 2015).

Crystal Structure Determination

This compound and its derivatives have also been used in studies focused on determining crystal structures of organic compounds. The detailed analysis of crystal structures aids in understanding the molecular geometry, intermolecular interactions, and the overall stability of the compound. This information is crucial for the design and development of materials with desired physical and chemical properties (Minga, 2005).

Bioactive Molecule Synthesis

Additionally, the compound serves as a precursor in the synthesis of bioactive molecules, including those with fungicidal and plant growth regulation activities. The ability to synthesize and characterize such molecules is vital for agricultural sciences, offering potential solutions for pest management and crop yield enhancement (Li et al., 2010).

Safety and Hazards

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

ethyl 2-methyl-5-propan-2-ylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-14-10(13)9-6-8(7(2)3)11-12(9)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVBMKQXLRPNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192432
Record name Ethyl 1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133261-08-2
Record name Ethyl 1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133261-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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